Molecular Property Differentiation: 5-Methyl vs. 5-Ethyl Thiadiazole Substituent Impacts Lipophilicity and Steric Profile
The 5-methyl substituent on the 1,3,4-thiadiazole ring of CAS 663200-48-4 provides a quantifiably distinct physicochemical profile compared to the closest commercial analog, the 5-ethyl variant (C₁₅H₁₅N₅O₂S, MW 329.4 g/mol). The methyl analog has a molecular weight of 315.35 g/mol, representing a ΔMW of –14.05 g/mol (one fewer CH₂ unit) . This reduction in alkyl chain length results in lower calculated lipophilicity (estimated ΔclogP ≈ –0.5) and reduced steric volume at the thiadiazole 5-position. In quinazoline-based kinase inhibitor SAR studies, the 5-methyl thiadiazole substitution has been associated with enhanced selectivity within kinase profiling panels compared to larger alkyl substituents, as demonstrated by SKLB1002 (5-methyl-thiadiazole-quinazoline; VEGFR2 IC₅₀ = 32 nM with ≥19-fold selectivity over 16 other kinases) [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 315.35 g/mol; 5-methyl substituent; estimated clogP ~1.5–2.0 |
| Comparator Or Baseline | 5-Ethyl analog: MW = 329.4 g/mol; estimated clogP ~2.0–2.5 |
| Quantified Difference | ΔMW = –14.05 g/mol; estimated ΔclogP ≈ –0.5; reduced steric bulk |
| Conditions | Calculated/estimated physicochemical properties based on molecular formula and structural comparison |
Why This Matters
For procurement decisions, the lower MW and reduced lipophilicity of the 5-methyl analog translate to predictably different ADME behavior and target-binding kinetics compared to the 5-ethyl variant, making them non-interchangeable in SAR campaigns.
- [1] Sigma-Aldrich. VEGFR2 Kinase Inhibitor VII, SKLB1002. VEGFR2 IC₅₀ = 32 nM; selectivity profile: c-kit IC₅₀ = 619 nM, Ret IC₅₀ = 2,500 nM, FMS IC₅₀ = 2,900 nM, PDGFRα IC₅₀ = 3,100 nM, Aurora A IC₅₀ = 3,900 nM; 11 additional kinases IC₅₀ >10,000 nM. View Source
